molecular formula C6H8N2O B1585845 2-ethyl-1H-imidazole-5-carbaldehyde CAS No. 83902-00-5

2-ethyl-1H-imidazole-5-carbaldehyde

Cat. No. B1585845
M. Wt: 124.14 g/mol
InChI Key: QXWHYVOBYWYFHA-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

To 2-ethyl-5-formylimidazole (200 mg; 1.611 mmol) in 2 mL of DMF was added 0.132 mL (1.65 mmol) of EtI and 224 mg (1.62 mmol) of K2CO3. The mixture was stirred for 12 h, and then it was poured into water and extracted twice with EtOAc. The organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Chromatography (0.5–2.0% MeOH in CH2Cl2) provided 46 mg (0.30 mmol; 19%) of 1,2-diethyl-5-formyl-1H-imidazole and 106 mg (0.69 mmol; 43%) of 1,2-diethyl-4-formyl-1H-imidazole.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.132 mL
Type
reactant
Reaction Step One
Name
Quantity
224 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5]([CH:8]=[O:9])=[CH:6][N:7]=1)[CH3:2].[CH2:10](I)[CH3:11].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C.C(Cl)Cl.CO>[CH2:10]([N:4]1[C:5]([CH:8]=[O:9])=[CH:6][N:7]=[C:3]1[CH2:1][CH3:2])[CH3:11].[CH2:10]([N:7]1[CH:6]=[C:5]([CH:8]=[O:9])[N:4]=[C:3]1[CH2:1][CH3:2])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)C=1NC(=CN1)C=O
Name
Quantity
0.132 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
224 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N1C(=NC=C1C=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mmol
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 19%
Name
Type
product
Smiles
C(C)N1C(=NC(=C1)C=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.69 mmol
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07214802B2

Procedure details

To 2-ethyl-5-formylimidazole (200 mg; 1.611 mmol) in 2 mL of DMF was added 0.132 mL (1.65 mmol) of EtI and 224 mg (1.62 mmol) of K2CO3. The mixture was stirred for 12 h, and then it was poured into water and extracted twice with EtOAc. The organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Chromatography (0.5–2.0% MeOH in CH2Cl2) provided 46 mg (0.30 mmol; 19%) of 1,2-diethyl-5-formyl-1H-imidazole and 106 mg (0.69 mmol; 43%) of 1,2-diethyl-4-formyl-1H-imidazole.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.132 mL
Type
reactant
Reaction Step One
Name
Quantity
224 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5]([CH:8]=[O:9])=[CH:6][N:7]=1)[CH3:2].[CH2:10](I)[CH3:11].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C.C(Cl)Cl.CO>[CH2:10]([N:4]1[C:5]([CH:8]=[O:9])=[CH:6][N:7]=[C:3]1[CH2:1][CH3:2])[CH3:11].[CH2:10]([N:7]1[CH:6]=[C:5]([CH:8]=[O:9])[N:4]=[C:3]1[CH2:1][CH3:2])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)C=1NC(=CN1)C=O
Name
Quantity
0.132 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
224 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N1C(=NC=C1C=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mmol
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 19%
Name
Type
product
Smiles
C(C)N1C(=NC(=C1)C=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.69 mmol
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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